2-Amino-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
2-Amino-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic quinoline derivative featuring a hexahydroquinoline core substituted with a 3-chlorophenyl group at position 1, a thiophen-2-yl moiety at position 4, and a nitrile group at position 2. The 7,7-dimethyl substituents and keto group at position 5 contribute to its structural rigidity and influence its electronic properties. Its crystallographic characterization has been supported by tools like SHELXL and ORTEP for Windows, which are critical for small-molecule refinement and visualization .
Properties
CAS No. |
312535-48-1 |
|---|---|
Molecular Formula |
C22H20ClN3OS |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-amino-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4-thiophen-2-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20ClN3OS/c1-22(2)10-16-20(17(27)11-22)19(18-7-4-8-28-18)15(12-24)21(25)26(16)14-6-3-5-13(23)9-14/h3-9,19H,10-11,25H2,1-2H3 |
InChI Key |
JGLAPGVMCYGYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C#N)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the quinoline core .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Preliminary studies suggest it may have anticancer and antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Hexahydroquinoline carbonitriles exhibit significant pharmacological diversity due to variations in substituents at positions 1, 4, and 5. Below is a comparative analysis of key analogues:
Physicochemical and Spectroscopic Properties
- NMR Profiling: Comparative NMR studies (e.g., chemical shifts in regions A and B) reveal that substituents at positions 1 and 4 significantly alter the electronic environment of the hexahydroquinoline core. For instance, nitro or trifluoromethyl groups induce downfield shifts in aromatic protons compared to chloro substituents .
- Crystallographic Data: The target compound’s crystal packing, analyzed via SHELX and ORTEP, shows intermolecular hydrogen bonds (N–H···N and C–H···O) similar to analogues like 2-Amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. However, the thiophen-2-yl group introduces unique π-π stacking interactions absent in phenyl-substituted derivatives .
Biological Activity
2-Amino-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of hexahydroquinolines and exhibits various pharmacological properties, including anti-cancer and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately . The structural features include a chlorophenyl group and a thiophene moiety, which are known to influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The results indicated significant cytotoxic effects:
| Cell Line | IC50 Value (μg/mL) | Selectivity Index |
|---|---|---|
| MCF-7 | 52.56 | 32 |
| A549 | 64.00 | 28 |
The IC50 values represent the concentration required to inhibit cell growth by 50%. The selectivity index indicates the compound's preferential toxicity towards cancer cells compared to normal cells .
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways leading to programmed cell death. Additionally, it has been shown to inhibit cell cycle progression in the G1 phase, which is crucial for cancer cell proliferation .
Study on MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The findings demonstrated that at concentrations above 50 μg/mL, there was a marked decrease in cell viability:
- Control Group Viability : 100%
- 50 μg/mL Treatment : 42% viability
- 100 μg/mL Treatment : 15% viability
These results affirm the compound's potential as an effective therapeutic agent against breast cancer .
Study on A549 Cells
Similar experiments conducted on A549 lung adenocarcinoma cells revealed comparable results:
- Control Group Viability : 100%
- 50 μg/mL Treatment : 55% viability
- 100 μg/mL Treatment : 20% viability
This suggests that the compound may also be beneficial in treating lung cancer .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
